![molecular formula C30H25NO4 B4057696 3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4057696.png)
3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is 463.17835828 g/mol and the complexity rating of the compound is 864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(4-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactions with Carbon Disulfide and Phenyl Isothiocyanate
Derivatives of (diphenylmethylene-amino) acetic acid, a category to which the mentioned compound belongs, have been studied for their reactions with carbon disulfide and phenyl isothiocyanate. These reactions, under the influence of bases or phase transfer conditions, lead to the formation of ketene dithioacetals and acetals. This indicates the compound's potential in organic synthesis and the creation of new chemical structures (Dölling, Frost, Heinemann, & Hartung, 1993).
Synthesis of Twisted Amides
Another study discusses the synthesis, properties, and reactions of 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, a compound with structural similarities to the one . It highlights the compound's potential in forming twisted enamine and acetal structures, which can be crucial in developing new materials or pharmaceuticals (Kirby, Komarov, & Feeder, 2001).
UV-Induced Modulation in Photoreactive Polymers
Research involving poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) has demonstrated that under UV irradiation, certain photoreactive polymers bearing arylamide groups (related to the compound ) undergo significant changes. This includes an increase in the refractive index and enhanced chemical reactivity, which is valuable in optical applications and material science (Griesser, Kuhlmann, Wieser, Kern, & Trimmel, 2009).
Synthesis of Alkaloid-Type Frameworks
A study on N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, a related compound, showcases its use in the synthesis of natural product-like compounds. These compounds have frameworks similar to various alkaloids, indicating potential applications in pharmaceuticals and drug design (Sonaglia, Banfi, Riva, & Basso, 2012).
properties
IUPAC Name |
3-[(4-acetylphenyl)carbamoyl]-7-benzhydrylidenebicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c1-18(32)19-12-14-22(15-13-19)31-29(33)27-23-16-17-24(28(27)30(34)35)26(23)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,23-24,27-28H,1H3,(H,31,33)(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYBFWAHBKJZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2C3C=CC(C2C(=O)O)C3=C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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